molecular formula C11H15IN2O7 B12670798 5-(1-Hydroxy-2-iodoethyl)uridine CAS No. 123881-92-5

5-(1-Hydroxy-2-iodoethyl)uridine

Cat. No.: B12670798
CAS No.: 123881-92-5
M. Wt: 414.15 g/mol
InChI Key: QRHWSWOLWKGFDK-QZPVKTSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Hydroxy-2-iodoethyl)uridine is a modified nucleoside analog derived from uridine. It is characterized by the presence of a hydroxy and iodoethyl group at the 5-position of the uridine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxy-2-iodoethyl)uridine typically involves the iodination of 5-vinyluridine derivatives. One common method includes the addition of iodine in the presence of an oxidizing agent such as iodic acid. The reaction is carried out in aqueous dioxane, yielding the desired product as a diastereoisomeric mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxy-2-iodoethyl)uridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(1-Hydroxy-2-iodoethyl)uridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Hydroxy-2-iodoethyl)uridine involves its incorporation into viral or cancerous DNA, leading to the disruption of DNA synthesis. This disruption occurs because the compound mimics natural nucleosides but introduces structural abnormalities that inhibit proper DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Hydroxy-2-iodoethyl)uridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodoethyl group enhances its ability to interfere with DNA synthesis, making it a promising candidate for antiviral and anticancer therapies .

Properties

CAS No.

123881-92-5

Molecular Formula

C11H15IN2O7

Molecular Weight

414.15 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-hydroxy-2-iodoethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H15IN2O7/c12-1-5(16)4-2-14(11(20)13-9(4)19)10-8(18)7(17)6(3-15)21-10/h2,5-8,10,15-18H,1,3H2,(H,13,19,20)/t5?,6-,7-,8-,10-/m1/s1

InChI Key

QRHWSWOLWKGFDK-QZPVKTSASA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(CI)O

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(CI)O

Origin of Product

United States

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